3-Isopropyl-2-(isopropylimino)-5-phenyl-1,3,5-thiadiazinan-4-one
Description
Properties
IUPAC Name |
5-phenyl-3-propan-2-yl-2-propan-2-ylimino-1,3,5-thiadiazinan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-11(2)16-14-18(12(3)4)15(19)17(10-20-14)13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXMWAMNNUETHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C1N(C(=O)N(CS1)C2=CC=CC=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-2-(isopropylimino)-5-phenyl-1,3,5-thiadiazinan-4-one typically involves the reaction of isothiocyanates with amines under controlled conditions. One common method involves the reaction of phenyl isothiocyanate with isopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired thiadiazinanone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-2-(isopropylimino)-5-phenyl-1,3,5-thiadiazinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, anhydrous conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C₁₅H₂₁N₃OS
- Molecular Weight : 291.41 g/mol
- CAS Number : 69327-75-9
The presence of the thiadiazinan ring combined with isopropyl and phenyl groups contributes to its reactivity and potential applications.
Medicinal Chemistry
Research has shown that 3-Isopropyl-2-(isopropylimino)-5-phenyl-1,3,5-thiadiazinan-4-one exhibits notable biological activities:
- Anticancer Properties : Molecular docking studies indicate that this compound may possess significant anticancer activity. In vitro studies have demonstrated its effectiveness against various human cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) .
- Antimicrobial Activity : The compound has also been evaluated for its antibacterial, antifungal, and antiviral properties. Initial findings suggest that it could be a promising candidate for developing new antimicrobial agents .
Agricultural Applications
The compound is being investigated for its potential use as an insecticide. Its mechanism of action appears to involve interference with pest metabolism, which can lead to reduced viability in target species. This aspect makes it a candidate for further development in agricultural chemistry .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of Thiadiazinan Ring : Utilizing precursors that can undergo cyclization to form the thiadiazinan structure.
- Functionalization : Introducing isopropyl and phenyl groups through substitution reactions.
Characterization techniques such as UV-VIS spectroscopy, FT-IR spectroscopy, and NMR spectroscopy are employed to confirm the structure of the synthesized compound .
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of this compound on various human cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as a therapeutic agent .
Case Study 2: Insecticidal Properties
Field trials were conducted to assess the insecticidal efficacy of the compound against common agricultural pests. The results demonstrated effective pest control with minimal impact on non-target organisms, highlighting its potential as an environmentally friendly pesticide .
Mechanism of Action
The mechanism of action of 3-Isopropyl-2-(isopropylimino)-5-phenyl-1,3,5-thiadiazinan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of tyrosinase, an enzyme involved in melanin production, thereby exhibiting potential skin-whitening properties.
Comparison with Similar Compounds
Similar Compounds
3-Isopropyl-2-(isopropylimino)-6-(phenylimino)-5-(triphenylphosphoranylidene)-1,3-oxazinan-4-one: This compound has a similar core structure but with additional functional groups, leading to different chemical and biological properties.
Bisoprolol-related compounds: These compounds share structural similarities and are used in medicinal chemistry for their beta-blocking properties.
Uniqueness
3-Isopropyl-2-(isopropylimino)-5-phenyl-1,3,5-thiadiazinan-4-one is unique due to its specific arrangement of nitrogen and sulfur atoms within the heterocyclic ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
3-Isopropyl-2-(isopropylimino)-5-phenyl-1,3,5-thiadiazinan-4-one, also known as IPI-5P, is a compound of significant interest in medicinal chemistry and material science due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H21N3OS. It features a thiadiazine ring, which is known for its diverse biological activities. The compound's structure can be broken down as follows:
- Thiadiazine Ring : A six-membered heterocyclic structure containing nitrogen and sulfur atoms.
- Isopropylimino Group : Contributes to the compound's reactivity and potential interactions with biological targets.
- Phenyl Substituent : Enhances lipophilicity, which may influence the compound's bioavailability and interaction with cellular membranes.
1. Antiparasitic Activity
Research has demonstrated that compounds containing thiadiazine moieties exhibit significant antiparasitic properties. For instance:
- In vitro studies indicated that derivatives of thiadiazines showed effectiveness against Leishmania amazonensis, inhibiting parasite growth by 10% to 89% at concentrations around 100 μg/mL .
- The compound's structural characteristics contribute to its lipophilicity, which is crucial for penetrating cell membranes of parasites.
2. Anticancer Activity
Thiadiazine derivatives have been explored for their anticancer properties:
- A study highlighted that certain thiadiazine compounds exhibited cytotoxic effects against various cancer cell lines at concentrations lower than 10 μmol/L .
- The presence of specific substituents on the thiadiazine ring influenced the cytotoxicity profile, suggesting that structural modifications could enhance therapeutic efficacy.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The compound may interfere with metabolic pathways in parasites and cancer cells, potentially through inhibition of key enzymes or disruption of cellular processes .
Case Study 1: Antiparasitic Efficacy
In a controlled laboratory setting, researchers tested a series of thiadiazine derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The results indicated that certain derivatives maintained trypanosomicidal activity at concentrations as low as 1 μg/mL, outperforming traditional treatments like nifurtimox .
Case Study 2: Cytotoxicity in Cancer Research
A study conducted on various cancer cell lines evaluated the cytotoxic effects of modified thiadiazine compounds. Results showed that specific structural modifications led to enhanced cytotoxicity compared to unmodified derivatives. Notably, compounds with aromatic substituents exhibited the highest activity against breast cancer cell lines .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing 3-isopropyl-2-(isopropylimino)-5-phenyl-1,3,5-thiadiazinan-4-one, and how can purity be optimized?
- Methodological Answer : A general approach for synthesizing thiadiazinanone derivatives involves refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture, followed by recrystallization . For buprofezin, modifications may include substituting oxo-compounds with tert-butylimino groups. Purity optimization can be achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) and validated by HPLC (C18 column, acetonitrile/water mobile phase). GC-MS can confirm molecular ions (e.g., m/z 305 for buprofezin) .
Q. How can the Z-configuration of the imino group in buprofezin be confirmed experimentally?
- Methodological Answer : The Z-configuration is confirmed via X-ray crystallography using programs like SHELXL for refinement . NMR spectroscopy (¹H and ¹³C) can also support this: the imino proton resonance near δ 8.5 ppm and coupling patterns differentiate Z/E isomers. For advanced validation, NOESY correlations between the tert-butyl and isopropyl groups provide spatial evidence .
Q. What analytical techniques are suitable for quantifying buprofezin and its degradation products in environmental samples?
- Methodological Answer : GC-MS with electron ionization (EI) is optimal. Buprofezin elutes at ~9.87 min with characteristic ions (m/z 305, 290, 249). Degradation intermediates (e.g., metabolite B, m/z 308) can be identified using retention time alignment and fragmentation patterns . For polar metabolites, LC-MS/MS with electrospray ionization (ESI) is recommended.
Advanced Research Questions
Q. What are the key intermediates and pathways in the aerobic biodegradation of buprofezin, and how do microbial consortia influence degradation efficiency?
- Methodological Answer : Rhodococcus sp. strain RX-3 degrades buprofezin via hydrolysis of the thiadiazinanone ring, forming intermediates such as (((N'-(tert-butyl)-N-isopropylcarbamimidoyl)thio)methyl)(phenyl)carbamic acid (m/z 308) . Pathway efficiency is strain-dependent; metagenomic profiling (16S rRNA sequencing) and enzyme activity assays (e.g., hydrolase quantification) can link microbial diversity to degradation rates.
Q. How can computational modeling elucidate buprofezin’s mechanism of action as an insect growth regulator?
- Methodological Answer : Molecular docking (AutoDock Vina) into chitin synthase active sites (PDB: 6J7K) predicts binding affinity and steric hindrance effects. MD simulations (GROMACS) assess stability of buprofezin-protein complexes over 100 ns trajectories. QSAR models can correlate substituent effects (e.g., tert-butyl vs. isopropyl) with bioactivity .
Q. How should researchers address contradictions in reported physical properties (e.g., melting points, CAS numbers) of buprofezin?
- Methodological Answer : Discrepancies in melting points (e.g., 106.1°C vs. values in other studies) may arise from polymorphic forms. Differential Scanning Calorimetry (DSC) can identify polymorphs. CAS number variations (69327-76-0 vs. 953030-84-7 ) reflect stereochemical or regulatory distinctions; verify purity (>98%) via chiral HPLC and cross-reference regulatory databases (e.g., EPA, EU Pesticides Database).
Safety and Regulatory Considerations
Q. What safety protocols are recommended for handling buprofezin in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Buprofezin is not classified as hazardous under Chinese regulations , but its MSDS recommends avoiding dust inhalation. Spill management involves adsorption with inert material (e.g., vermiculite) and disposal as non-halogenated waste. Monitor air exposure via GC-MS with a detection limit of 0.1 µg/m³ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
